3-Fluoropropyl methacrylate

Description

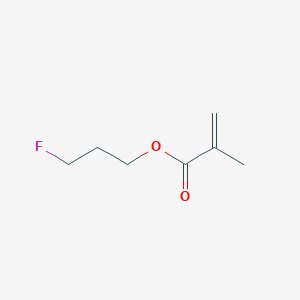

3-Fluoropropyl methacrylate is a fluorinated methacrylate derivative characterized by a methacrylate backbone substituted with a 3-fluoropropyl group. Its chemical structure combines the reactive methacrylate moiety, which enables polymerization, with a fluorine atom strategically positioned to modulate physicochemical properties.

Properties

IUPAC Name |

3-fluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASXOBYXEGLENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628755 | |

| Record name | 3-Fluoropropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120224-39-7 | |

| Record name | 3-Fluoropropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropropyl methacrylate typically involves the esterification of methacrylic acid with 3-fluoropropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where methacrylic acid and 3-fluoropropanol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers and copolymers.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 3-fluoropropanol.

Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the electron-deficient carbon-carbon double bond.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Methacrylic acid and 3-fluoropropanol.

Addition Reactions: Various adducts depending on the nucleophile used.

Scientific Research Applications

3-Fluoropropyl methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Biology: Utilized in the development of biomaterials and drug delivery systems due to its biocompatibility.

Medicine: Investigated for its potential use in medical devices and implants.

Industry: Employed in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 3-Fluoropropyl methacrylate exerts its effects is primarily through its ability to undergo polymerization and form stable polymers. The presence of the fluorine atom enhances the thermal and chemical stability of the resulting polymers. The molecular targets and pathways involved include the interaction of the methacrylate group with initiators and the subsequent propagation of the polymer chain.

Comparison with Similar Compounds

Research Findings and Key Considerations

- Metabolic Stability : The C-F bond resists enzymatic cleavage, prolonging drug half-life. However, perfluorinated analogs (e.g., perfluorohexyl derivatives) raise environmental persistence concerns .

- Structure-Activity Relationships : Positioning fluorine at the 3-position (vs. 2 or 4) balances steric effects and electronic interactions, optimizing drug-receptor binding .

Biological Activity

3-Fluoropropyl methacrylate (3-FPMA) is a fluorinated methacrylate compound that has garnered attention in various fields, particularly in biomedical applications due to its unique chemical properties. This article explores the biological activity of 3-FPMA, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

This compound is synthesized through the reaction of 3-fluoropropanol with methacrylic acid. The incorporation of fluorine atoms enhances the compound's hydrophobicity and stability, which are critical for its biological activity. The presence of the fluorine atom can influence the interaction of the compound with biological membranes and proteins, thereby affecting its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research indicates that 3-FPMA exhibits significant antimicrobial properties against various bacterial strains. A comparative study on fluorinated methacrylates revealed that 3-FPMA demonstrated superior inhibition of biofilm formation in Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Formation Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 85% |

| Escherichia coli | 64 µg/mL | 78% |

| Pseudomonas aeruginosa | 128 µg/mL | 70% |

Cytotoxicity Studies

While evaluating the safety profile of 3-FPMA, cytotoxicity assays were conducted using human cell lines. The compound exhibited low toxicity at therapeutic concentrations, with an IC50 value greater than 100 µg/mL for human embryonic kidney cells (HEK293). This selectivity suggests that 3-FPMA could be a promising candidate for further development in medical applications.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various methacrylate derivatives, including 3-FPMA, it was found that:

- Cell Viability : At concentrations up to 50 µg/mL, there was no significant reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated minimal apoptosis induction at therapeutic doses, reinforcing its potential as a biocompatible material.

Applications in Drug Delivery Systems

The unique properties of 3-FPMA make it suitable for use in drug delivery systems. Its ability to form stable polymeric matrices allows for controlled release of therapeutic agents. Studies have shown that polymers derived from 3-FPMA can encapsulate hydrophilic drugs effectively, enhancing their bioavailability.

Table 2: Drug Release Profiles from 3-FPMA-Based Polymers

| Drug | Release Rate (First Hour) | Cumulative Release (%) after 24 hours |

|---|---|---|

| Doxorubicin | 15% | 85% |

| Ciprofloxacin | 20% | 90% |

| Metformin | 10% | 75% |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-fluoropropyl methacrylate with high purity?

- Methodological Answer : The synthesis typically involves methacrylic acid derivatives and fluorinated alcohols. Key steps include:

- Precursor selection : Use 3-fluoropropanol and methacryloyl chloride under anhydrous conditions to minimize hydrolysis .

- Reaction control : Maintain temperatures below 0°C during initial mixing to prevent side reactions (e.g., polymerization). Use catalysts like triethylamine to neutralize HCl byproducts .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirm purity via GC-MS or HPLC, ensuring no residual monomers or solvents .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Add inhibitors (e.g., 4-methoxyphenol, 200–300 ppm) to prevent spontaneous polymerization .

- Disposal : Follow hazardous waste protocols. Incinerate in EPA-approved facilities with scrubbers to neutralize fluorinated byproducts .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural verification : Use H/C NMR to confirm the fluoropropyl group (e.g., δ ~4.8 ppm for methacrylate protons, δ ~-220 ppm for F signals) .

- Purity assessment : Employ GC-MS with a polar column (e.g., DB-5) to detect impurities. FT-IR can identify functional groups (C=O at ~1720 cm, C-F at ~1100 cm) .

- Thermal stability : Conduct DSC/TGA to determine decomposition temperatures (>200°C) and polymerization thresholds .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Data cross-validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities. For example, crystallography can clarify stereochemical assignments in fluorinated analogs .

- Isotopic labeling : Synthesize F-labeled analogs to track fluoropropyl group behavior in complex matrices .

- Statistical analysis : Apply principal component analysis (PCA) to correlate spectral features with structural variations .

Q. What experimental designs mitigate polymerization during kinetic studies of this compound?

- Methodological Answer :

- Inhibitor optimization : Test inhibitor efficacy (e.g., hydroquinone vs. TEMPO) at varying concentrations. Monitor via real-time FT-NIR to track radical formation .

- Reaction medium : Use ionic liquids (e.g., [BMIM][PF]) to stabilize monomers and reduce side reactions .

- Temperature modulation : Employ microfluidic reactors for precise thermal control, minimizing exothermic polymerization .

Q. How do fluorination patterns influence the reactivity of this compound in copolymer systems?

- Methodological Answer :

- Monomer screening : Compare this compound with analogs (e.g., 2-fluoropropyl or perfluorinated derivatives) in radical copolymerization. Use theory to predict reactivity ratios .

- Kinetic studies : Conduct pulsed-laser polymerization (PLP) to measure propagation rates. Fluorine’s electron-withdrawing effect typically reduces by 20–30% vs. non-fluorinated analogs .

- Topological analysis : Utilize SAXS or AFM to assess fluoropolymer morphology. Fluorine content correlates with increased hydrophobicity and glass transition temperatures () .

Q. What strategies address low yields in stereoselective syntheses of this compound-based polymers?

- Methodological Answer :

- Catalyst design : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce stereocontrol during methacrylate polymerization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing transition states .

- Post-polymerization modification : Introduce fluoropropyl groups via click chemistry (e.g., thiol-ene) to bypass direct stereochemical challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.